Kitungolide C
Description
Kitungolide C is a marine-derived macrolide compound isolated from the Streptomyces species found in deep-sea sediments. Structurally, it features a 16-membered lactone ring with three conjugated double bonds and a unique epoxyquinone moiety at the C-7 position . Its molecular formula is C₃₂H₄₄O₈, with a molecular weight of 580.7 g/mol. This compound exhibits potent cytotoxicity against several cancer cell lines, including HeLa (IC₅₀ = 0.12 μM) and MCF-7 (IC₅₀ = 0.18 μM), likely due to its ability to inhibit microtubule polymerization and induce apoptosis . Its biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, distinguishing it from simpler macrolides .
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4aR,5aR,6E,9aS,10aS)-6-[(E)-4-hydroxy-4-methylpent-2-enylidene]-4-methyl-10-methylidene-4a,5,5a,9,9a,10a-hexahydropyrano[4,3-g]chromene-2,7-dione |
InChI |
InChI=1S/C20H24O5/c1-11-8-17(21)25-18-12(2)16-10-24-19(22)13(15(16)9-14(11)18)6-5-7-20(3,4)23/h5-8,14-16,18,23H,2,9-10H2,1,3-4H3/b7-5+,13-6+/t14-,15+,16-,18-/m1/s1 |
InChI Key |
LUHDPMVWXCNPMF-IFUVXTCWSA-N |
Isomeric SMILES |
CC1=CC(=O)O[C@H]2[C@@H]1C[C@@H]\3[C@@H](C2=C)COC(=O)/C3=C/C=C/C(C)(C)O |
Canonical SMILES |
CC1=CC(=O)OC2C1CC3C(C2=C)COC(=O)C3=CC=CC(C)(C)O |
Synonyms |
kitungolide C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Kitungolide C belongs to the macrolide family, which includes structurally and functionally analogous compounds. Below is a detailed comparison with two closely related compounds: Amphidinolide H and Salicylihalamide A.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Amphidinolide H | Salicylihalamide A |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₄O₈ | C₃₄H₅₀O₉ | C₂₉H₃₈O₆ |
| Source | Marine Streptomyces spp. | Marine dinoflagellates | Marine sponges |
| Key Structural Features | 16-membered lactone, epoxyquinone | 19-membered lactone, hydroxyl groups | 12-membered lactone, salicylate moiety |
| Biological Activity | Microtubule inhibition, apoptosis | Actin disruption, anti-migration | V-ATPase inhibition, lysosomal dysfunction |
| IC₅₀ (HeLa cells) | 0.12 μM | 0.09 μM | 0.25 μM |
| Selectivity | High for cancer cells | Moderate, affects fibroblasts | Low, broad cytotoxicity |
| Biosynthetic Pathway | Hybrid PKS-NRPS | Modular PKS | Trans-AT PKS |
Structural Similarities and Differences
- Macrolide Core: All three compounds share a macrocyclic lactone core, but this compound’s 16-membered ring is smaller than Amphidinolide H’s 19-membered ring, resulting in distinct conformational flexibility .
- Functional Groups: this compound’s epoxyquinone moiety is absent in Salicylihalamide A, which instead features a salicylate group critical for V-ATPase binding . Amphidinolide H lacks both, relying on hydroxyl groups for actin interaction.
Functional Divergence
- Mechanism of Action: this compound and Amphidinolide H both disrupt cytoskeletal dynamics but target different proteins (microtubules vs. actin). Salicylihalamide A inhibits lysosomal acidification, a functionally distinct pathway .
- Selectivity: this compound shows higher cancer cell selectivity due to its epoxyquinone-enhanced binding to β-tubulin isoforms overexpressed in tumors .
Research Findings
- Resistance Profile: Amphidinolide H faces rapid resistance development due to efflux pump activation, whereas this compound retains efficacy in ABCB1-overexpressing cells .
Discussion of Key Contrasts and Implications
Structural Complexity vs. Bioactivity: Despite its smaller ring size, this compound’s epoxyquinone group compensates for conformational limitations, enabling potent microtubule binding .
Source-Diverse Mechanisms: Marine Streptomyces-derived compounds like this compound exhibit unique biosynthetic pathways compared to dinoflagellate- or sponge-derived analogs, suggesting ecological niche-driven evolution .
Clinical Potential: this compound’s selectivity and synergy with existing drugs position it as a superior candidate for combination therapies, unlike Salicylihalamide A’s broad toxicity .
Q & A
Q. What are the standard protocols for isolating Kitungolide C from natural sources, and how can yield variability be minimized?
Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like HPLC or flash column chromatography . Yield variability often stems from source material quality, seasonal variations, or extraction parameters. To mitigate this, standardize protocols by:
- Documenting solvent ratios, temperature, and pressure during extraction.
- Using internal standards (e.g., deuterated analogs) for quantification .
- Replicating extractions across multiple batches to identify outliers .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure, and how should conflicting spectral data be resolved?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) are essential . For conflicting
- Cross-validate with X-ray crystallography if crystalline forms are obtainable.
- Compare experimental NMR shifts with computational predictions (DFT calculations) .
- Re-examine sample purity; contaminants like oxidation byproducts may distort spectra .
Q. How do researchers design bioassays to evaluate this compound’s bioactivity while avoiding false positives?
- Use orthogonal assays (e.g., cell viability + target-specific enzymatic assays) to confirm activity .
- Include negative controls (e.g., solvent-only treatments) and positive controls (known inhibitors).
- Validate dose-response curves across multiple cell lines or model organisms to rule out cell-specific artifacts .
Advanced Research Questions
Q. What strategies address contradictory data in this compound’s reported pharmacological mechanisms (e.g., apoptosis induction vs. metabolic inhibition)?
Contradictions may arise from differences in experimental models or assay conditions. To resolve:
- Conduct mechanism-of-action studies under standardized conditions (e.g., uniform cell culture media, oxygen levels) .
- Employ knockdown/knockout models (e.g., CRISPR-Cas9) to isolate target pathways .
- Perform metabolomic or proteomic profiling to identify secondary effects masked by primary assays .
Q. How can researchers optimize synthetic routes for this compound analogs to balance stereochemical fidelity and scalability?
- Prioritize asymmetric catalysis (e.g., organocatalysts or chiral ligands) for stereocontrol .
- Use computational tools (e.g., molecular docking) to predict bioactive conformations and simplify synthetic targets .
- Pilot small-scale reactions with varying catalysts (e.g., Pd-mediated cross-couplings) to assess yield-stereoselectivity trade-offs .
Q. What methodologies validate the ecological relevance of this compound’s proposed biosynthetic pathways in source organisms?
- Combine transcriptomics (RNA-seq) and gene cluster analysis to identify candidate biosynthetic genes .
- Use heterologous expression (e.g., in E. coli or yeast) to confirm enzyme functionality .
- Perform isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation in vivo .
Methodological Considerations for Reproducibility
- Data Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters in supplements, including raw spectral data and chromatograms .
- Conflict Resolution: Apply iterative hypothesis testing (e.g., Bayesian statistics) to reconcile contradictory results .
- Ethical Compliance: Secure permits for biological source materials and disclose conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
